

DL-Valine as a Branched-Chain Amino Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-valine*

Cat. No.: B559544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine is an essential, non-polar, aliphatic amino acid, integral to the biosynthesis of proteins.^[1] As one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine, valine is characterized by an isopropyl side chain that imparts hydrophobic properties.^{[2][3]} The designation "**DL-valine**" refers to a racemic mixture, containing equal amounts of its two stereoisomers: L-valine and D-valine.^[4]

In biological systems, only the L-isomer, L-valine, is incorporated into proteins and is an essential nutrient for humans, meaning it cannot be synthesized by the body and must be obtained from dietary sources.^{[1][5]} L-valine is crucial for muscle metabolism, tissue repair, energy production, and maintaining nitrogen balance.^{[5][6][7]} D-valine, the non-proteinogenic enantiomer, is utilized in specialized applications, including pharmaceutical synthesis and as a selective agent in cell culture to inhibit the growth of contaminating fibroblasts.^{[2][5][8]}

This guide provides a comprehensive technical overview of **DL-valine**, focusing on its physicochemical properties, metabolic pathways, role in cellular signaling, and relevant experimental methodologies for its analysis.

Physicochemical Properties

Valine and its enantiomers possess distinct physical and chemical characteristics. The racemic **DL-valine** mixture has properties that can differ slightly from its pure isomers. A summary of key quantitative data is presented below.

Property	DL-Valine	L-Valine	D-Valine
Systematic IUPAC Name	(2RS)-2-Amino-3-methylbutanoic acid	(2S)-2-Amino-3-methylbutanoic acid	(R)-2-Amino-3-methylbutanoic acid
Molecular Formula	C ₅ H ₁₁ NO ₂	C ₅ H ₁₁ NO ₂	C ₅ H ₁₁ NO ₂
Molecular Weight	117.15 g/mol [9][10]	117.15 g/mol [11]	117.15 g/mol
CAS Number	516-06-3[1][10]	72-18-4[1]	640-68-6[1]
Melting Point	~295 °C (decomposes)[9][12]	~315 °C	>295 °C (sublimes) [13]
Appearance	White crystalline powder[7][9]	White leaflets or powder[11]	White to off-white crystalline powder[13]
Specific Rotation [α]	0°	+26.5° to +29.0°	-26.5° to -29.0°[13]

Biological Significance and Function

L-Valine: The Proteinogenic Isomer

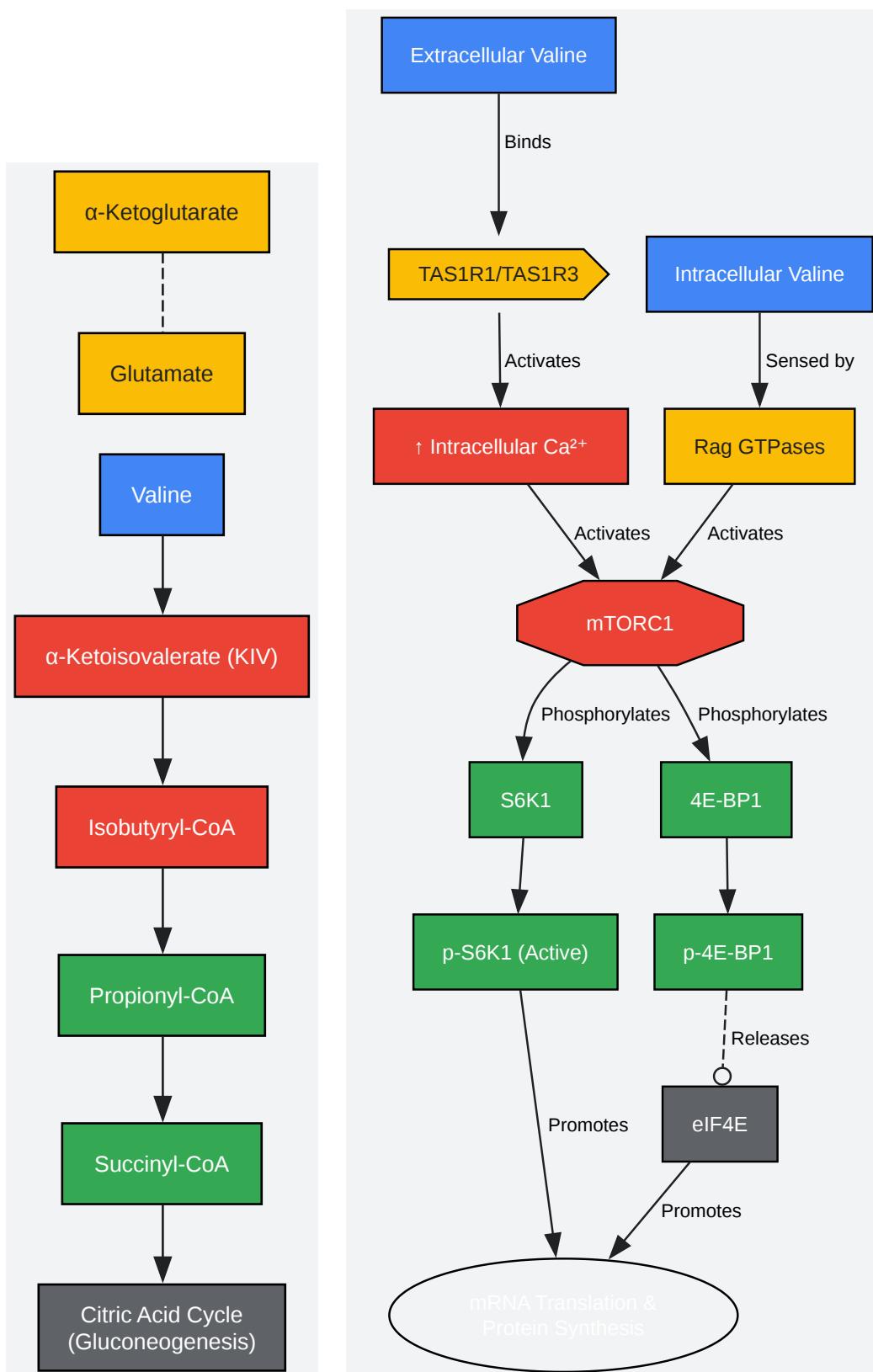
L-valine is a fundamental component of proteins and plays a multifaceted role in physiology:

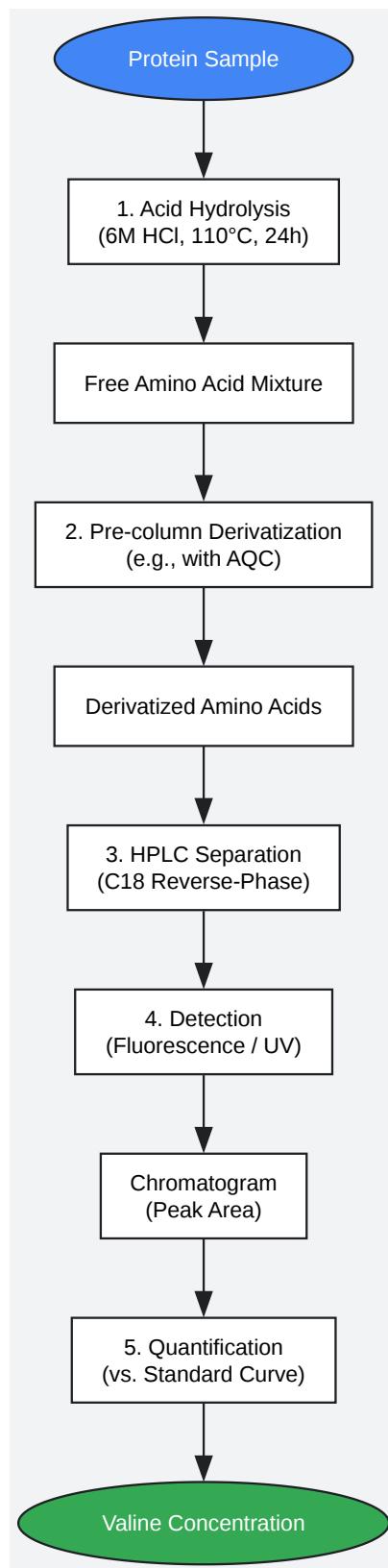
- Muscle Metabolism and Energy: As a BCAA, valine is predominantly metabolized in skeletal muscle rather than the liver.[14][15] It serves as an energy substrate, particularly during periods of intense physical activity or fasting, by being converted into intermediates for the citric acid cycle.[2][15] This process helps prevent muscle breakdown and supports tissue repair.[3][6]
- Protein Synthesis: L-valine is a crucial building block for protein synthesis.[6] Its availability can influence the rate of muscle protein synthesis, often in concert with leucine and isoleucine.[15]

- Neurological and Immune Function: Valine is a precursor for neurotransmitters, which are essential for cognitive function.[\[5\]](#) It also contributes to the proper functioning of the immune system.[\[3\]](#)[\[6\]](#)
- Metabolic Regulation: Altered levels of circulating valine are associated with metabolic conditions. Higher levels are observed in individuals with obesity and insulin resistance, while dietary restriction of valine can improve glucose homeostasis in animal models.[\[1\]](#) The valine catabolite 3-hydroxyisobutyrate has been shown to promote insulin resistance by stimulating fatty acid uptake in muscle.[\[1\]](#)
- Stem Cell Renewal: Dietary valine is essential for the self-renewal of hematopoietic stem cells (HSCs) in mice.[\[1\]](#)

D-Valine: The Non-Proteinogenic Isomer

D-valine is not incorporated into mammalian proteins but has important applications:


- Pharmaceutical Synthesis: Its unique stereochemistry makes it a valuable chiral building block in the synthesis of complex pharmaceuticals, including antibiotics and agrochemicals.[\[5\]](#)
- Cell Culture: D-valine can be used in specific cell culture media to selectively inhibit the growth of fibroblasts, which cannot metabolize the D-isomer, while allowing epithelial cells to proliferate.[\[8\]](#)


Metabolic Pathways of Valine

The catabolism of valine, leucine, and isoleucine shares the first two enzymatic steps before their pathways diverge. Valine is classified as a glucogenic amino acid because its breakdown ultimately yields succinyl-CoA, an intermediate of the citric acid cycle that can be used for gluconeogenesis.[\[16\]](#)[\[17\]](#)

- Transamination: The initial step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), which exists in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms.[\[18\]](#)[\[19\]](#) In this reaction, the amino group from valine is transferred to α -ketoglutarate, forming glutamate and the branched-chain α -keto acid (BCKA) α -ketoisovalerate (KIV).[\[15\]](#)[\[17\]](#)[\[18\]](#) This step occurs primarily in skeletal muscle.[\[14\]](#)[\[18\]](#)

- Oxidative Decarboxylation: The second step is the irreversible oxidative decarboxylation of KIV. This reaction is catalyzed by the mitochondrial branched-chain α -ketoacid dehydrogenase (BCKDH) complex.[14][18] It converts KIV into isobutyryl-CoA, releasing CO_2 and reducing NAD^+ to NADH . This is a rate-limiting step in BCAA catabolism.
- Final Conversion to Succinyl-CoA: Isobutyryl-CoA undergoes a series of enzymatic reactions, including oxidation and rearrangement, to be ultimately converted into propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and finally isomerized to succinyl-CoA.[17][20][21]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]
- 3. study.com [study.com]
- 4. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. nutrivore.com [nutrivore.com]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DL-Valine CAS#: 516-06-3 [m.chemicalbook.com]
- 10. DL-Valine [webbook.nist.gov]
- 11. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DL-Valine | 516-06-3 [chemicalbook.com]
- 13. nbinfo.com [nbinfo.com]
- 14. researchgate.net [researchgate.net]
- 15. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 16. youtube.com [youtube.com]
- 17. Valine - WikiLectures [wikilectures.eu]
- 18. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 21. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [DL-Valine as a Branched-Chain Amino Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b559544#dl-valine-as-a-branched-chain-amino-acid\]](https://www.benchchem.com/product/b559544#dl-valine-as-a-branched-chain-amino-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com